Ccris 2307

Description

Historical Development of CCRIS 2307 in Scientific Literature

The scientific exploration of STPP began in the early 20th century, driven by its utility as a detergent builder. Initial studies focused on its synthesis from orthophosphate precursors. The reaction of disodium phosphate ($$ \text{Na}2\text{HPO}4 $$) and monosodium phosphate ($$ \text{NaH}2\text{PO}4 $$) under controlled conditions yielded STPP, as described by the equation:

$$

2\text{Na}2\text{HPO}4 + \text{NaH}2\text{PO}4 \rightarrow \text{Na}5\text{P}3\text{O}{10} + 2\text{H}2\text{O}

$$

This method, still foundational today, was optimized for industrial-scale production by the 1950s, with annual outputs exceeding 2 million tons. Early applications centered on water softening and detergent formulations, where STPP’s chelation of $$ \text{Mg}^{2+} $$ and $$ \text{Ca}^{2+} $$ ions improved cleaning efficiency.

The 1960s marked a shift toward understanding STPP’s crystallography and phase transitions. X-ray diffraction studies revealed its anhydrous and hexahydrate forms, with the latter stabilizing at higher humidity. By the 21st century, environmental concerns over eutrophication spurred research into biodegradable alternatives, though STPP remains irreplaceable in specific sectors due to its cost-effectiveness.

Evolution of Research Methodologies for Sodium Tripolyphosphate

Early analytical techniques, such as titration and gravimetry, gave way to advanced spectrometric and chromatographic methods. Fourier transform infrared (FT-IR) spectroscopy and zeta potential measurements elucidated STPP’s adsorption mechanisms in grinding processes, where it enhances hydrophilicity and particle dispersion. For instance, adding 5% STPP increased the mass fraction of sub-0.074 mm particles by 6.8% in magnesite grinding.

Multi-criteria decision-making frameworks, including the Borda method and analytical hierarchy process (AHP), have recently been employed to evaluate production technologies. Dry single-stage methods, which eliminate energy-intensive spray drying, reduce costs by 10% compared to traditional two-stage processes. Rotary kiln calcination at 400–430°C has emerged as a sustainable alternative, particularly when using wet-process phosphoric acid (WPA) neutralized with sodium carbonate.

Current Research Landscape and Emerging Investigative Approaches

Contemporary studies prioritize sustainability and niche applications. In food processing, STPP’s role as a moisture retainer (e.g., in meats and seafood) is well-documented, with formulations often containing 0.5–1.5% STPP to improve texture and shelf life. However, regulatory scrutiny persists; the U.S. FDA classifies STPP as generally recognized as safe (GRAS), but the European Union mandates strict limits in processed foods.

Antibacterial research has uncovered STPP’s selective inhibition of oral pathogens like Porphyromonas gingivalis (MIC: 0.075%) while sparing commensals such as Streptococcus gordonii. This specificity is attributed to STPP’s disruption of microbial membrane potentials and enzymatic pathways.

In environmental science, STPP-modified polyamide membranes demonstrate 95% efficiency in removing $$ \text{Cu}^{2+} $$ ions from wastewater, with flux rates optimized at 1–5% STPP concentrations. Such innovations align with the global sodium tripolyphosphate market’s projected growth from $2.1 billion (2023) to $3.2 billion by 2033, driven by Asia-Pacific demand (45.6% market share).

Properties

IUPAC Name |

disodium;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H5O10P3/c;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBGRQLITPHVOP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

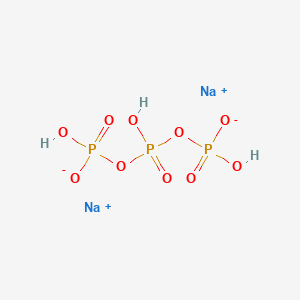

OP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na2O10P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10380-08-2 (Parent) | |

| Record name | Triphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

301.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-18-7 | |

| Record name | Triphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Thermal Condensation of Sodium Phosphates

The predominant industrial method involves calcining a stoichiometric mixture of disodium hydrogen phosphate () and monosodium dihydrogen phosphate () at elevated temperatures. The reaction proceeds via dehydration-condensation:

Key parameters influencing phase purity and yield include:

-

Temperature gradient : Maintaining 350–450°C ensures complete polyphosphate chain formation while minimizing side products like trimetaphosphates.

-

Residence time : Prolonged heating (>2 hours) enhances crystallinity but risks thermal decomposition above 500°C.

-

Raw material ratio : A molar ratio of 2:1 () optimizes STPP formation, as deviations favor pyrophosphate or orthophosphate byproducts.

Industrial reactors employ rotary kilns or fluidized bed systems, achieving >95% conversion efficiency with particle sizes of 100–200 µm for homogeneous heat transfer.

Wet Process Neutralization

An alternative route involves neutralizing phosphoric acid () with sodium hydroxide (), followed by spray drying:

Advantages :

-

Lower energy consumption compared to thermal methods.

-

Suitable for food-grade STPP due to minimal heavy metal contamination.

Challenges :

Hydrothermal Synthesis for High-Purity STPP

Laboratory-scale protocols utilize hydrothermal autoclaves to enhance reaction kinetics and crystallinity. A representative procedure involves:

-

Dissolving and in deionized water (1:2 molar ratio).

-

Heating at 200°C for 12 hours under autogenous pressure.

-

Recovering hexagonal prismatic crystals via vacuum filtration.

This method yields STPP with >99.5% purity, ideal for pharmaceutical applications requiring low endotoxin levels.

Industrial-Scale Manufacturing Under GMP Guidelines

GMP-certified facilities implement rigorous protocols to ensure batch-to-batch consistency and regulatory compliance:

| Parameter | Specification | Monitoring Method |

|---|---|---|

| Raw material QC | ≥98% purity for | Inductively Coupled Plasma (ICP) |

| Reaction temperature | 450°C ± 10°C | Infrared thermography |

| Particle size | 150–180 µm | Laser diffraction analysis |

| Residual moisture | ≤0.5% w/w | Karl Fischer titration |

Post-synthesis, STPP undergoes milling, sieving, and blending to meet USP/EP monographs for heavy metals (<10 ppm), arsenic (<3 ppm), and chloride content (<0.05%).

Quality Assurance and Analytical Characterization

Certificate of Analysis (CoA) Requirements

Each STPP batch must comply with CoA specifications, including:

-

Identity testing : Fourier-Transform Infrared Spectroscopy (FTIR) comparing characteristic stretches at 1,250 cm⁻¹.

-

Assay : Titrimetric determination using zinc sulfate, achieving 94–102% of labeled potency.

-

Microbiological limits : Total aerobic count <1,000 CFU/g; absence of E. coli and Salmonella spp..

Pharmacopeial Standards Harmonization

| Test | USP | EP | JP |

|---|---|---|---|

| pH (1% solution) | 9.5–10.5 | 9.2–10.5 | 9.0–10.0 |

| Water-insoluble matter | ≤0.1% | ≤0.2% | ≤0.1% |

| Fluoride | ≤10 ppm | ≤10 ppm | ≤20 ppm |

Discrepancies between pharmacopeias necessitate region-specific formulation adjustments.

Emerging Innovations and Sustainability Considerations

Recent advances focus on reducing the environmental footprint of STPP synthesis:

Chemical Reactions Analysis

Types of Reactions: Ccris 2307 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents to achieve the desired transformation.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used with this compound include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions involving this compound.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Ccris 2307 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Ccris 2307 involves its interaction with specific molecular targets within biological systems. Studies have shown that it can disrupt mitochondrial function in yeast cells by being incorporated into the cells through a specific polyamine transporter. This disruption leads to a significant increase in the concentration of the compound within the cells, ultimately affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 3-Chloro-4-hydroxybenzaldehyde | 2314-37-6 | C₇H₅ClO₂ | 156.57 | -Cl, -OH, -CHO |

| 3,5-Dichloro-2-hydroxybenzaldehyde | 6792-25-6 | C₇H₄Cl₂O₂ | 191.01 | -Cl (positions 3,5), -OH, -CHO |

| 3,5-Dichloro-4-hydroxybenzoic acid | 2430-23-1 | C₇H₄Cl₂O₃ | 207.01 | -Cl (positions 3,5), -OH, -COOH |

| Ccris 2307 | 2314-36-5 | C₇H₄Cl₂O₂ | 191.01 | -Cl (positions inferred), -OH, -CHO/-COOH |

Key Observations :

- Substituent Positions: The positions of chlorine and hydroxyl groups significantly influence reactivity.

- Functional Groups : The presence of an aldehyde (-CHO) versus carboxylic acid (-COOH) group alters acidity and metabolic pathways. Carboxylic acid derivatives (e.g., 3,5-dichloro-4-hydroxybenzoic acid) are more polar and may exhibit different bioavailability .

Key Observations :

- Reagent Efficiency: Thionyl chloride provides higher yields (55%) for this compound compared to dicyanoquinone (22%), likely due to better control of chlorination regioselectivity .

- Safety Considerations : Thionyl chloride reactions require inert conditions and proper hazard management, as highlighted in synthesis guidelines .

Physicochemical and Inferred Toxicological Properties

- Lipophilicity: Dichlorinated compounds (e.g., this compound) exhibit higher logP values than mono-chlorinated analogues, favoring bioaccumulation and membrane penetration, which may enhance toxicity .

- Reactivity : The aldehyde group in this compound can form Schiff bases with biological amines, a pathway linked to mutagenicity in similar compounds .

Biological Activity

CCRIS 2307, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D) , is a widely used herbicide known for its selective action against broadleaf weeds. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

2,4-D functions primarily as a growth regulator in plants. It mimics the action of natural plant hormones (auxins) and disrupts normal growth processes. The primary mechanisms include:

- Auxin Mimicry : 2,4-D is absorbed by plants and induces uncontrolled growth, leading to cell elongation and division.

- Disruption of Cell Wall Integrity : It alters the structure and function of cell walls, leading to plant death.

- Alteration of Gene Expression : 2,4-D affects the expression of genes involved in growth regulation and stress responses.

Toxicological Profile

The toxicological effects of 2,4-D have been extensively studied. Key findings include:

- Acute Toxicity : Generally low acute toxicity to mammals; however, ingestion can lead to gastrointestinal irritation and other systemic effects.

- Chronic Effects : Long-term exposure has been linked to potential endocrine disruption and reproductive toxicity in animal studies.

- Ecotoxicology : 2,4-D poses risks to non-target organisms, particularly aquatic life. It is classified as moderately toxic to fish and highly toxic to certain aquatic invertebrates.

Data Summary

The following table summarizes key biological activity parameters of this compound:

| Parameter | Value/Description |

|---|---|

| Chemical Structure | C8H6Cl2O3 |

| Mechanism of Action | Auxin mimicry |

| Acute Oral LD50 (rat) | 750 mg/kg |

| Chronic Toxicity | Potential endocrine disruptor |

| Environmental Persistence | Moderate; half-life in soil varies (days to weeks) |

| Aquatic Toxicity (LC50) | 0.5 - 1 mg/L for fish |

Case Study 1: Agricultural Impact

In a study conducted on the agricultural use of 2,4-D in cornfields, researchers observed a significant reduction in broadleaf weed populations without detrimental effects on corn yield. The study highlighted the herbicide's effectiveness when applied at recommended rates.

Case Study 2: Ecological Risk Assessment

An ecological risk assessment evaluated the impact of 2,4-D on freshwater ecosystems. The results indicated that while the herbicide effectively controlled invasive plant species, it also posed risks to native aquatic flora and fauna. Monitoring programs were recommended to assess long-term ecological impacts.

Research Findings

Recent research has focused on the following areas:

- Resistance Management : Studies have shown that repeated use of 2,4-D can lead to the development of resistant weed populations. Integrated pest management strategies are recommended to mitigate this issue.

- Human Health Studies : Epidemiological studies have suggested a potential link between long-term exposure to 2,4-D and certain health outcomes, including non-Hodgkin lymphoma. However, findings remain inconclusive and warrant further investigation.

Q & A

How can researchers formulate hypothesis-driven questions about Ccris 2307’s biological activity?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with gaps in existing studies. For example: "Does this compound exhibit selective inhibition against Enzyme X compared to analogs?" Prioritize mechanistic hypotheses over descriptive ones, and validate using dose-response assays .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

- Answer : Use Boolean search terms (e.g., "this compound AND synthesis NOT commercial") across databases like SciFinder and PubMed. Critically evaluate sources for methodological rigor (e.g., sample size, controls) and flag conflicts in reported data (e.g., conflicting toxicity profiles) . Organize findings using citation management tools and annotate discrepancies for further investigation .

Q. How should researchers address variability in preliminary spectral data for this compound?

- Answer : Conduct triplicate measurements under controlled conditions (e.g., humidity, instrument calibration). Apply statistical tests (e.g., ANOVA) to identify outliers, and cross-validate using orthogonal methods (e.g., FTIR vs. Raman spectroscopy) . Document raw data and preprocessing steps (e.g., baseline correction) transparently .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s reaction mechanisms?

- Answer : Deploy computational modeling (DFT, MD simulations) to predict reaction pathways, then validate experimentally via kinetic studies (e.g., stopped-flow techniques). Compare results with published mechanisms, and use sensitivity analysis to identify critical variables (e.g., solvent polarity) .

Q. How can advanced statistical methods clarify conflicting toxicity data for this compound?

- Answer : Apply meta-analysis to aggregate datasets from disparate studies, adjusting for covariates (e.g., cell line variability). Use Bayesian statistics to quantify uncertainty and identify consensus trends. For in vivo contradictions, design cross-laboratory replication studies with standardized protocols .

Q. What methodologies validate the novel catalytic applications of this compound?

- Answer : Employ structure-activity relationship (SAR) studies to correlate molecular modifications with catalytic efficiency. Use turnover frequency (TOF) and poisoning experiments to confirm active sites. Compare performance against benchmark catalysts under identical conditions (e.g., TOF, selectivity) .

Q. How can researchers mitigate bias when interpreting this compound’s pharmacological data?

- Answer : Implement blinded analysis during data collection and processing. Pre-register hypotheses and analytical pipelines to avoid HARKing (Hypothesizing After Results are Known). Use independent validation cohorts and report negative results to prevent publication bias .

Methodological Guidelines

- Data Presentation : Follow ACS Style Guidelines for tables/figures. Ensure all chromatograms include baseline noise thresholds, and report confidence intervals for kinetic data .

- Ethical Compliance : Disclose synthesis protocols, safety data, and conflicts of interest per COPE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.